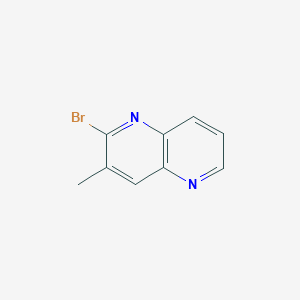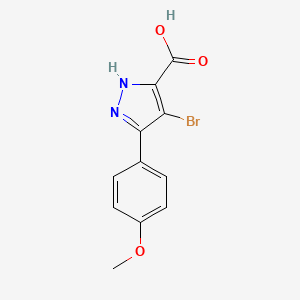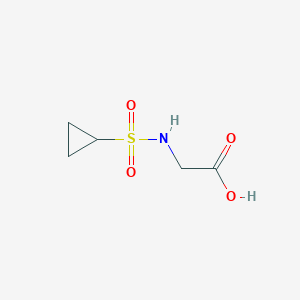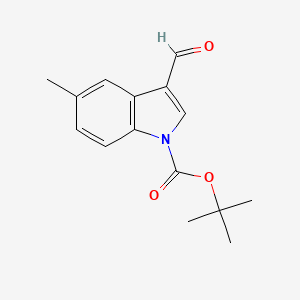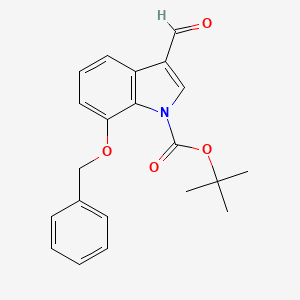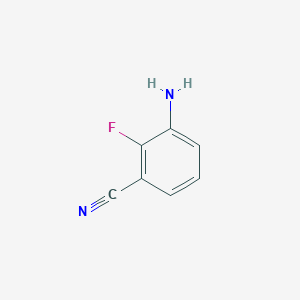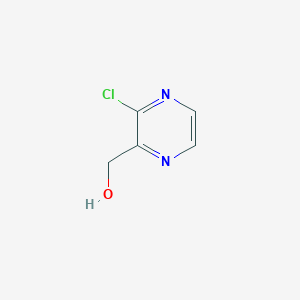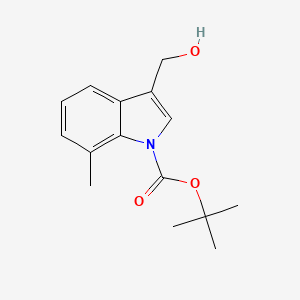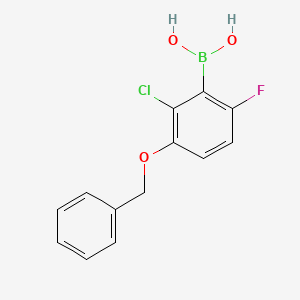
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Übersicht
Beschreibung
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is a chemical compound with the molecular formula C13H11BClFO3 . It has a molecular weight of 280.49 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11BClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid are not available, boronic acids are generally known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 461.183°C at 760 mmHg . Its density is approximately 1.4±0.1 g/cm3 . The compound has a flash point of 232.715°C .Wissenschaftliche Forschungsanwendungen
-
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : It’s typically used in palladium-catalyzed cross-coupling reactions . The specific procedures can vary depending on the desired product.
- Results or Outcomes : The outcomes also depend on the specific reactions. For example, it can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
-
- Application : It’s used in the synthesis of potential pharmaceutical compounds .
- Methods of Application : The compound can be used in various synthetic routes, such as the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .
- Results or Outcomes : The synthesized compounds can be used as potential pharmaceuticals or imaging agents .
-
- Application : This compound can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : These materials can be synthesized by palladium-catalyzed cross-couplings .
- Results or Outcomes : The resulting materials can have unique properties, such as liquid crystallinity .
-
- Application : It can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
- Methods of Application : The preparation involves diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Results or Outcomes : The resulting compounds can be used as anion receptors in polymer electrolytes .
-
- Application : This compound is used in the Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
- Methods of Application : The compound is used as a boron reagent in the coupling reaction .
- Results or Outcomes : The Suzuki–Miyaura coupling is a versatile method for creating a wide range of organic compounds .
-
- Application : It can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
- Methods of Application : The preparation involves diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Results or Outcomes : The resulting compounds can be used as anion receptors in polymer electrolytes .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZYHYNGUDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659378 | |
| Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid | |
CAS RN |
957062-67-8 | |
| Record name | B-[2-Chloro-6-fluoro-3-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



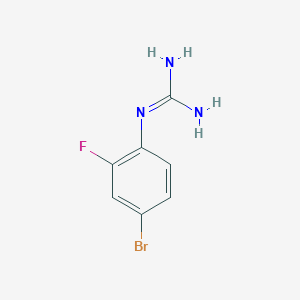
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
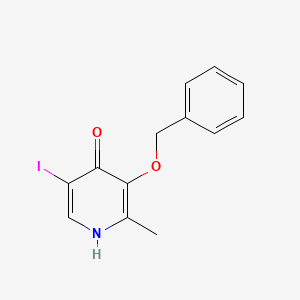
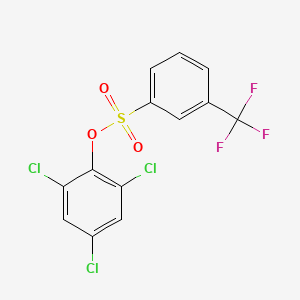
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)
